Product packaging for Solifenacin(Cat. No.:CAS No. 242478-37-1)

Solifenacin

カタログ番号: B1663824
CAS番号: 242478-37-1
分子量: 362.5 g/mol
InChIキー: FBOUYBDGKBSUES-VXKWHMMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B1663824 Solifenacin CAS No. 242478-37-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048289
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242478-37-1
Record name Solifenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242478-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solifenacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0242478371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solifenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8910SQJ1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

134-136
Record name Solifenacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

説明

Overview of Solifenacin as a Muscarinic Receptor Antagonist

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. patsnap.com Its mechanism of action involves inhibiting the binding of the neurotransmitter acetylcholine to these receptors, which are integral to the function of the parasympathetic nervous system. patsnap.com While there are five subtypes of muscarinic receptors (M1-M5), this compound exhibits a particular affinity profile. It has the highest affinity for the M3, M1, and M5 receptor subtypes. drugbank.com

The human bladder's detrusor muscle, which is responsible for contraction and urination, contains predominantly M2 and M3 muscarinic receptors, with M3 receptors being the primary mediators of bladder contraction. drugbank.comnih.gov this compound's therapeutic effect in the context of overactive bladder is primarily attributed to its potent and selective antagonism of the M3 receptor. nih.govnih.gov By blocking these receptors, this compound leads to a reduction in the contractility of the detrusor muscle. patsnap.com This action helps to control involuntary bladder contractions that characterize an overactive bladder. patsnap.com

In addition to its primary action on M3 receptors, this compound also acts on M2 receptors, which may contribute to the relaxation of smooth muscle in the bladder. drugbank.com In vitro studies have demonstrated that this compound has a greater selectivity for the bladder over salivary gland tissue when compared to other antimuscarinic agents like oxybutynin (B1027). nih.gov This functional selectivity was a key rationale for its development. nih.gov

Table 1: this compound's Affinity for Muscarinic Receptor Subtypes This table is for illustrative purposes and represents a simplified overview of receptor affinity.

Receptor Subtype Primary Location(s) Role in Bladder Function This compound's Relative Affinity
M1 Salivary Glands, CNS - High
M2 Heart, Smooth Muscle, Bladder May prevent smooth muscle contraction Moderate

| M3 | Bladder, Salivary Glands, Smooth Muscle | Primary mediator of detrusor muscle contraction | Highest |

Evolution of this compound in Therapeutic Contexts

The development of this compound marked a significant step in the management of overactive bladder (OAB) symptoms. It was designed to offer a more selective action on the bladder, with the aim of improving the benefit-risk profile compared to older, less selective antimuscarinic agents. nih.gov

This compound succinate (B1194679), under the brand name VESIcare®, was first granted FDA approval on November 19, 2004, for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency in adults. drugbank.comdrugs.com This was followed by its launch in several European countries in 2005. nih.govbioworld.com

Over the years, the therapeutic applications and formulations of this compound have evolved. A significant development was the introduction of an oral suspension formulation, VESIcare LS®, for the treatment of neurogenic detrusor overactivity in pediatric patients aged 2 years and older. drugs.com Research has also explored different salt forms of the compound, such as this compound tartrate, to compare pharmacokinetic properties with the succinate form. nih.gov The development timeline has also seen the approval of generic versions of this compound succinate around 2015 and the launch of new extended-release formulations by 2018 to improve patient compliance. archivemarketresearch.com

Table 2: Key Milestones in the Evolution of this compound

Year Milestone Significance
2004 FDA approval of this compound succinate (VESIcare®) drugs.com Introduced a new therapeutic option for overactive bladder.
2005 Launch in European markets nih.govbioworld.com Expanded availability to a wider patient population.
2015 Approval of generic versions archivemarketresearch.com Increased market competition and accessibility.
2018 Launch of a new extended-release formulation archivemarketresearch.com Aimed at improving patient adherence to treatment.

| N/A | Development of an oral suspension (VESIcare LS®) drugs.com | Addressed the needs of pediatric patients with neurogenic detrusor overactivity. |

Current Landscape of this compound Research

The current research landscape for this compound continues to be active, with studies focusing on its efficacy, comparative effectiveness, and potential new applications. Recent meta-analyses have reaffirmed its effectiveness in reducing symptoms of OAB, including urgency, incontinence, micturition frequency, and nocturia, when compared to placebo. nih.gov

A significant area of ongoing research involves head-to-head comparisons of this compound with other treatments for OAB. For instance, studies have compared its efficacy and tolerability with other M3 receptor antagonists like darifenacin (B195073). szd.si There is also considerable interest in comparing this compound with agents that have different mechanisms of action, such as the beta-3 adrenoceptor agonist, mirabegron (B1684304). euti.orgyoutube.com Some research has explored combination therapy, pairing this compound with mirabegron, to assess if it offers superior outcomes over monotherapy. euti.org

Furthermore, research is delving into the development of new formulations, such as cost-effective tablets that can be compounded into an oral suspension, to enhance its utility in various clinical settings. researchgate.net There is also emerging research investigating the potential effects of this compound on cognitive function, which is a topic of interest for all antimuscarinic agents due to their mechanism of action. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
This compound Succinate
Acetylcholine
Oxybutynin
Tolterodine (B1663597)
This compound Tartrate
Darifenacin

Pharmacokinetic and Pharmacodynamic Research of Solifenacin

Absorption Dynamics

The absorption of solifenacin has been characterized through various pharmacokinetic studies, revealing details about its movement from the site of administration into the bloodstream.

Research indicates that this compound is well-absorbed throughout the small intestine. drugbank.comnih.gov Specific sites of absorption include the duodenum, jejunum, and ileum. drugbank.comnih.gov Absorption does not occur in the stomach. drugbank.comnih.gov

This compound exhibits high absolute bioavailability, with studies reporting it to be approximately 88% to 90%. drugbank.comnih.govnih.govnih.govfda.govfda.govfda.gov This high bioavailability suggests efficient absorption from the gastrointestinal tract. nih.gov

Pharmacokinetic Parameter Finding Source
Absolute Bioavailability ~88-90% drugbank.comnih.govnih.govfda.govfda.gov
Effect of High-Fat Meal on Cmax No clinically or statistically significant difference. Geometric mean ratio of fed to fasting state was 1.033. nih.govnih.gov
Effect of High-Fat Meal on AUC No clinically or statistically significant difference. Geometric mean ratios of fed to fasting state were 1.068 (AUClast) and 1.040 (AUC0-inf). nih.govnih.gov

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Distribution Studies

Once absorbed, this compound is distributed throughout the body.

This compound has a large apparent volume of distribution. nih.gov Following administration, it is highly distributed to non-CNS tissues. fda.govfda.gov The mean steady-state volume of distribution is consistently reported to be around 600 L. drugbank.comnih.govnih.govfda.gov

In the bloodstream, this compound is extensively bound to human plasma proteins. fda.govwikipedia.org Studies show that approximately 93% to 98% of the drug is bound. drugbank.comnih.govfda.govnih.govresearchgate.netresearchgate.net The principal binding protein is alpha-1-acid glycoprotein. drugbank.comfda.govnih.govresearchgate.net

Distribution Parameter Finding Source
Volume of Distribution (Vd) ~600 L drugbank.comnih.govnih.govfda.gov
Plasma Protein Binding ~93-98% drugbank.comnih.govfda.govresearchgate.net
Primary Binding Protein Alpha-1-acid glycoprotein drugbank.comfda.govnih.govresearchgate.net

Blood-Brain Barrier Permeability

This compound's ability to cross the blood-brain barrier (BBB) has been a subject of significant research. As a lipophilic, tertiary amine, this compound possesses physicochemical properties that facilitate passage across the BBB. koreamed.orgresearchgate.net However, its large molecular size can make this penetration more difficult. koreamed.org Studies indicate that this compound does indeed penetrate the central nervous system (CNS). nih.gov

Research comparing various antimuscarinic agents provides specific metrics for this compound's CNS penetration. In rat models, this compound showed significant CNS penetration with a brain-to-plasma ratio of 3.04. nih.gov However, its unbound brain-to-unbound plasma ratio (Kp,free) was 0.28, suggesting some restriction from the CNS. nih.gov Its cerebrospinal fluid (CSF) to free plasma ratio was found to be 1.41. nih.gov

Crucially, this compound is not a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps substances out of the brain and back into the systemic circulation. koreamed.orgnih.gov This characteristic distinguishes it from other antimuscarinics that are P-gp substrates and thus exhibit lower brain penetration. koreamed.orgnih.gov

Table 1: Central Nervous System (CNS) Penetration Data for this compound in Rats

ParameterValueReference
Brain:Plasma Ratio (B:P)3.04 nih.gov
Unbound Brain:Unbound Plasma Ratio (Kp,free)0.28 nih.gov
Cerebrospinal Fluid (CSF):Free Plasma Ratio1.41 nih.gov
P-glycoprotein (P-gp) SubstrateNo koreamed.orgnih.gov

Metabolism Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily in the liver. fda.govhpra.iefda.gov The main route of biotransformation is mediated by the cytochrome P450 enzyme system, although alternative pathways also contribute. fda.govhpra.iefda.gov The metabolic processes involve N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring. fda.govdrugbank.comnih.gov

The primary enzyme responsible for the elimination of this compound is Cytochrome P450 3A4 (CYP3A4). fda.govhpra.iefda.govnih.govresearchgate.net This enzyme is central to the two main metabolic routes. fda.gov In addition to CYP3A4, alternate metabolic pathways involving CYP1A1 and CYP2D6 have been identified. fda.govdrugbank.comnih.gov These enzymes are specifically involved in the 4R-hydroxylation of the tetrahydroisoquinoline ring structure of this compound. drugbank.comnih.gov

Following oral administration, four principal metabolites of this compound have been identified in human plasma. fda.govhpra.iefda.gov These include one pharmacologically active metabolite and three inactive metabolites. fda.govhpra.iefda.govdrugbank.com

The three inactive metabolites found in plasma are:

N-oxide of this compound fda.govhpra.iefda.gov

4R-hydroxy-N-oxide of this compound fda.govhpra.iefda.gov

N-glucuronide of this compound fda.govfda.gov

Table 2: Major Metabolites of this compound Identified in Human Plasma

MetabolitePharmacological ActivityReference
4R-hydroxy this compoundActive fda.govfda.govdrugbank.com
N-oxide of this compoundInactive fda.govhpra.iefda.gov
4R-hydroxy-N-oxide of this compoundInactive fda.govhpra.iefda.gov
N-glucuronide of this compoundInactive fda.govfda.gov

Glucuronidation represents a direct, alternative metabolic pathway for this compound. drugbank.comnih.gov This Phase II metabolic process involves the conjugation of this compound with glucuronic acid, leading to the formation of the N-glucuronide of this compound. fda.govfda.govnih.gov This metabolite is pharmacologically inactive and is one of the three inactive metabolites identified in human plasma after oral dosing. fda.govfda.gov The purpose of glucuronidation is to transform substances into more water-soluble compounds that can be more readily excreted from the body. nih.govyouarethehealer.org

Elimination Profiles

This compound is eliminated from the body through a combination of metabolism and excretion. Following the administration of a single 10 mg dose of radiolabelled this compound, approximately 69.2% of the radioactivity was recovered in the urine and 22.5% in the feces over a 26-day period. fda.govhpra.iefda.gov The terminal elimination half-life of this compound is long, ranging from 45 to 68 hours after chronic dosing. hpra.iefda.gov In healthy adults, the total clearance of this compound is approximately 9.5 L/h. hpra.ie

Urinary excretion is a significant route for the elimination of this compound and its metabolites, though only a small portion of the drug is eliminated in its original form. nih.govresearchgate.net Studies show that less than 15% of an administered dose is recovered in the urine as unchanged, intact this compound. fda.govfda.gov One report specifies this amount to be approximately 11%. hpra.ie

The majority of the drug excreted in the urine consists of its metabolites. fda.govhpra.iefda.gov The major metabolites identified in urine are the N-oxide of this compound, 4R-hydroxy this compound, and the 4R-hydroxy-N-oxide of this compound. fda.govfda.gov The major metabolite found in feces is 4R-hydroxy this compound. fda.govfda.gov

Table 3: Profile of Radiolabelled this compound Recovered in Urine

SubstancePercentage of Radioactivity in UrineReference
Unchanged this compound~11% hpra.ie
N-oxide metabolite~18% hpra.ie
4R-hydroxy-N-oxide metabolite~9% hpra.ie
4R-hydroxy metabolite (active)~8% hpra.ie

Fecal Excretion

Following oral administration, a portion of this compound and its metabolites are eliminated from the body via the feces. Research involving the administration of radiolabeled ¹⁴C-solifenacin succinate (B1194679) to healthy volunteers demonstrated that over a 26-day period, 22.5% of the administered radioactivity was recovered in the feces. fda.govfda.gov Another source corroborates this, stating that 22.5±3.3% of a radiolabeled dose was recovered in feces. drugbank.com The primary metabolite identified in fecal matter is 4R-hydroxy this compound. fda.govfda.gov Animal studies have also shown that major metabolites of this compound can be detected in the feces. nih.gov

Elimination Half-Life and Implications for Dosing Regimens

This compound is characterized by a long terminal elimination half-life, a key pharmacokinetic property that supports its once-daily dosing regimen. In healthy adults, the elimination half-life following chronic dosing is extensive, with reported ranges of 33 to 85 hours. researchgate.net Other sources specify this range as approximately 45 to 68 hours. fda.govnih.govmedscape.comdrugs.comwikipedia.org

This extended half-life ensures that therapeutic plasma concentrations are maintained over a 24-hour period, allowing for effective management of symptoms with a single daily dose. The full therapeutic effects of the compound are typically observed after two to four weeks of consistent treatment and are sustained with long-term therapy. The pharmacokinetic profile shows linearity for doses between 5 and 40 mg. The half-life can be prolonged in specific populations, such as individuals with severe renal impairment (increased 1.6-fold), moderate hepatic impairment (doubled), and in the elderly. fda.govdrugs.com

Pharmacokinetic Variability in Specific Populations

The pharmacokinetic profile of this compound can be altered in certain populations, necessitating careful consideration in clinical practice. Factors such as organ function and age can lead to significant variations in drug exposure and elimination.

Renal Impairment Effects on Pharmacokinetics

The pharmacokinetics of this compound are notably affected by severe renal impairment. researchgate.net In patients with mild to moderate renal impairment (creatinine clearance [CLcr] > 30 mL/min), the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) of this compound are not significantly different from those in healthy volunteers. hpra.ie

However, in individuals with severe renal impairment (CLcr ≤ 30 mL/min), exposure to this compound is substantially greater. hpra.ie Studies have shown that in this group, the Cmax increases by approximately 30%, the AUC increases by more than 100% (a 2.1-fold increase), and the elimination half-life is prolonged by more than 60% (a 1.6-fold increase). fda.govhpra.ie One study reported the mean elimination half-life increased from 68.2 hours in healthy individuals to 111 hours in those with severe renal impairment. A statistically significant relationship has been observed between creatinine (B1669602) clearance and this compound clearance. hpra.ie The pharmacokinetics of this compound have not been studied in patients undergoing hemodialysis. hpra.ie

Table 1: Effect of Renal Impairment on this compound Pharmacokinetics

Renal Function Status Creatinine Clearance (CLcr) Change in Cmax Change in AUC Change in Elimination Half-Life (t½)
Mild to Moderate Impairment> 30 mL/minNot significantly differentNot significantly differentNot significantly different
Severe Impairment≤ 30 mL/min~30% Increase> 100% Increase (2.1-fold)> 60% Increase (1.6-fold)

Hepatic Impairment Effects on Pharmacokinetics

Hepatic function significantly influences the metabolism and elimination of this compound. In patients with mild hepatic impairment (Child-Pugh score A), no dose adjustment is generally considered necessary. drugs.com However, moderate hepatic impairment (Child-Pugh score 7-9) leads to notable changes in the drug's pharmacokinetic profile.

In this group, while the Cmax is not affected, the AUC increases by 35% to 60%, and the elimination half-life doubles. fda.govhpra.ie Due to this increased exposure, caution is advised for patients with moderate hepatic impairment. drugs.com The use of this compound is not recommended for patients with severe hepatic impairment (Child-Pugh C). fda.govdrugs.com

Table 2: Effect of Hepatic Impairment on this compound Pharmacokinetics

Hepatic Function Status Child-Pugh Score Change in Cmax Change in AUC Change in Elimination Half-Life (t½)
Mild ImpairmentA (5-6)No adjustment recommendedNo adjustment recommendedNo adjustment recommended
Moderate ImpairmentB (7-9)Not significantly affected35% - 60% IncreaseDoubled (2-fold increase)
Severe ImpairmentC (10-15)Not RecommendedNot RecommendedNot Recommended

Age-Related Pharmacokinetic Alterations (Geriatric Populations)

Pharmacokinetic parameters of this compound show some alterations in geriatric populations compared to younger adults. nih.gov Multiple-dose studies in elderly volunteers (ages 65 to 80) revealed that Cmax and AUC values were 20-25% higher than those observed in younger volunteers (ages 18 to 55). fda.gov Another study comparing subjects with a mean age of 68 to those with a mean age of 35 found that Cmax and AUC were 16% and 20% higher, respectively, in the elderly group. researchgate.net

The elimination half-life is also prolonged in the elderly. drugs.com For instance, one study noted an increase in the half-life at a 5 mg dose from 59 hours in younger men to 75 hours in older men, and from 53 hours to 68 hours in women of the same age cohorts. nih.gov Despite these observed differences, the changes are generally considered to be small and not clinically relevant, and age-related dose adjustments are not typically recommended. researchgate.net

Clinical Efficacy Research and Outcomes

Studies on Overactive Bladder (OAB) Symptom Reduction

Pooled data from multiple large, multinational phase III clinical trials have consistently shown that solifenacin is significantly more effective than a placebo in improving all primary symptoms of OAB. nih.govresearchgate.net A 2025 systematic review and meta-analysis further solidified these findings, confirming significant improvements across various OAB parameters. nih.gov

Clinical trials have consistently demonstrated that this compound significantly reduces the frequency of micturition. nih.gov A meta-analysis of eight studies involving over 4,300 patients found that this compound treatment led to a statistically significant decrease in micturition frequency per 24 hours compared to placebo. nih.gov In a pooled analysis of four phase III trials, patients treated with this compound experienced a significant reduction in the number of daily micturitions, with mean reductions of -2.3 episodes for a 5 mg dose and -2.7 episodes for a 10 mg dose, compared to -1.4 episodes for placebo. nih.gov Furthermore, a study comparing patients with urinary frequency with or without urgency found that both groups showed significant reductions in daily micturition frequency after 12 weeks of treatment. plos.orgresearchgate.net

Urgency is a cornerstone symptom of OAB, and its reduction is a primary goal of treatment. nih.gov this compound has proven effective in significantly reducing the number of urgency episodes. nih.gov In the VENUS trial, which specifically focused on urgency-related endpoints, patients treated with this compound had a mean reduction of 3.91 urgency episodes per 24 hours, a significantly greater improvement than the 2.73 episode reduction seen with placebo. researchgate.net Pooled data from other large trials support this, showing a baseline-to-endpoint reduction of up to 3.4 episodes with the 10 mg dose, compared to 2.0 episodes for the placebo group. nih.gov A notable finding from the VENUS trial was that this compound significantly increased "warning time"—the interval from the first sensation of urgency to voiding—by a median of 31.5 seconds, compared to just 12.0 seconds for placebo. researchgate.net

For patients with OAB who experience urge urinary incontinence (UUI), this compound has been shown to substantially decrease these episodes. A meta-analysis confirmed a significant reduction in incontinence episodes per 24 hours for patients taking this compound versus placebo. nih.gov Data from pooled phase III trials showed a mean reduction of -1.5 to -1.8 incontinence episodes for this compound, compared to -1.1 for placebo. nih.gov Importantly, these trials also demonstrated high rates of continence "resolution," where patients become completely dry. Among patients with incontinence at baseline, 51-52% of those receiving this compound reported no incontinence episodes at the study's endpoint, a significantly higher proportion than the 34% observed in the placebo group. nih.gov

Nocturia, or the need to wake at night to urinate, is another OAB symptom that can be improved with this compound treatment. ics.org A meta-analysis found a statistically significant, albeit modest, decrease in nocturia episodes with this compound compared to placebo. nih.gov Pooled data from four trials showed median reductions in nocturia episodes of -35.5% and -36.4% for 5 mg and 10 mg doses of this compound, respectively, compared to a -25.0% reduction for placebo. researchgate.net

However, the efficacy of this compound on nocturia may be influenced by the underlying cause. One analysis found that this compound significantly reduced nocturia episodes only in patients who did not have nocturnal polyuria (NP), a condition characterized by the overproduction of urine at night. researchgate.net A separate study in a Japanese population found that a 10 mg dose of this compound led to a statistically significant decrease in nocturia episodes and increased the hours of undisturbed sleep by about one hour. thedoctorschannel.com

By relaxing the bladder muscle, this compound allows the bladder to hold more urine, leading to an increase in the volume voided per micturition. nih.govwww.nhs.uk This outcome is a consistent finding across numerous studies. nih.gov A meta-analysis reported a significant mean increase in urine volume per void of approximately 26.88 mL for patients on this compound compared to placebo. nih.gov Similarly, pooled data from four large trials showed that volume voided per micturition increased by 32.3 mL (19.0%) with the 5 mg dose and 42.5 mL (25.7%) with the 10 mg dose, both significantly greater than the 8.5 mL (3.1%) increase seen with placebo. nih.gov

Table 1: Summary of this compound Efficacy on OAB Symptoms (vs. Placebo)

Efficacy ParameterThis compound 5 mgThis compound 10 mgPlaceboSource
Mean Change in Micturition Frequency / 24h -2.3 episodes-2.7 episodes-1.4 episodes nih.gov
Mean Change in Urgency Episodes / 24h -2.9 episodes-3.4 episodes-2.0 episodes nih.gov
Mean Change in Incontinence Episodes / 24h -1.5 episodes-1.8 episodes-1.1 episodes nih.gov
Median % Change in Nocturia Episodes / 24h -35.5%-36.4%-25.0% researchgate.net
Mean Change in Volume Voided / Micturition +32.3 mL+42.5 mL+8.5 mL nih.gov

Long-Term Efficacy and Persistence with Therapy

The chronic nature of OAB necessitates long-term treatment, making patient persistence with therapy a critical factor for sustained efficacy. Studies have shown that the efficacy of this compound is maintained over long-term use.

In a 40-week, open-label extension study that followed two 12-week randomized trials, 91% of eligible patients chose to continue with this compound treatment. Of those who entered the extension, 81% completed the full 40 weeks, indicating a high rate of persistence. Throughout this long-term study, patients continued to show incremental improvements in OAB symptoms, including further reductions in urgency, frequency, and incontinence episodes, as well as continued increases in volume voided per micturition.

However, real-world persistence can be lower. A 12-month prospective study comparing this compound with mirabegron (B1684304) found that persistence rates were low for both drugs, with a 20.1% persistence rate for this compound. In this study, the primary reason for discontinuing this compound was side effects (27.3%), whereas lack of efficacy was a less common reason (5.6%). This highlights that while this compound demonstrates sustained efficacy, long-term persistence can be influenced by tolerability.

Comparative Efficacy Studies with Other Antimuscarinics

The clinical utility of this compound has been extensively evaluated against other antimuscarinic agents commonly prescribed for OAB. These comparative studies are crucial for informing treatment decisions by providing a clearer picture of relative efficacy.

This compound vs. Tolterodine (B1663597)

Multiple studies have compared the efficacy of this compound and tolterodine. In the STAR trial, this compound was found to be superior to tolterodine extended-release (ER) in reducing episodes of incontinence and urge incontinence. medscape.com A significantly higher percentage of patients treated with this compound achieved complete continence compared to those on tolterodine ER (58.7% vs. 48.9%). medscape.com Furthermore, at the 12-week mark, 74.1% of the this compound group experienced a 50% or greater reduction in incontinence episodes, compared to 66.5% in the tolterodine ER group. medscape.com

Another study highlighted that this compound demonstrated greater treatment effects than tolterodine ER as early as four weeks into treatment across several OAB symptoms, including micturition frequency, volume voided, urgency, and urge incontinence. ics.org However, a 2019 meta-analysis of seven randomized controlled trials (RCTs) involving 1,318 patients concluded that this compound and tolterodine produced similar outcomes in terms of daily micturition frequency, urgency episodes, and incontinence episodes at both 8 and 12 weeks of follow-up. karger.com While both drugs showed good clinical efficacy, some head-to-head trials have suggested slightly better outcomes with this compound. researchgate.net

This compound vs. Oxybutynin (B1027)

Comparisons between this compound and oxybutynin have also been a focus of clinical research. A study involving 312 female patients with OAB found that this compound was relatively more effective than oxybutynin. theprofesional.com In this study, 80.8% of subjects in the this compound group reported significant improvement in OAB symptoms compared to 70.5% in the oxybutynin-treated group. theprofesional.com

The VECTOR study, a multi-centre, randomized, double-blind trial, also compared the two drugs. While the primary objective was to assess tolerability, a secondary objective was to evaluate efficacy. astellas.com Both this compound and oxybutynin IR were found to improve OAB symptoms. astellas.com A network meta-analysis of five quantitative studies suggested that this compound 10 mg once daily is a highly efficacious treatment for OAB in women, followed by oxybutynin 3 mg three times a day. racgp.org.au

This compound vs. Imidafenacin (B1671753)

Long-term studies have been conducted to compare the efficacy of this compound and imidafenacin. A 12-month prospective randomized controlled study involving 109 patients found that both drugs were efficacious in improving subjective symptoms of OAB. karger.com Another 52-week prospective randomized comparative study with 41 Japanese patients also concluded that there was no significant difference in the Overactive Bladder Symptom Score (OABSS) and King's Health Questionnaire (KHQ) scores between the two treatment groups. Both imidafenacin and this compound have demonstrated favorable efficacy in clinical trials. karger.com

This compound vs. Fesoterodine (B1237170) and Darifenacin (B195073)

A network meta-analysis of 60 randomized controlled double-blind clinical trials involving over 50,000 subjects found that this compound 10mg was the most effective in reducing mean daily micturitions and incontinence episodes. nih.gov this compound 5/10mg was also most effective for mean daily urinary urgency episodes and nocturia episodes, while fesoterodine 8mg was most effective for urgency incontinence episodes per day. nih.gov One fair-quality trial directly comparing fesoterodine 4 mg per day with this compound 5 mg per day reported on the OABSS for assessing benefits. researchgate.net Another network meta-analysis indicated that darifenacin 7.5 mg once daily had the fewest adverse events, while this compound 10 mg once daily caused the most, excluding placebo. racgp.org.auracgp.org.au

Combination Therapy with Beta-3 Adrenoceptor Agonists (e.g., Mirabegron)

The combination of this compound with a beta-3 adrenoceptor agonist, such as mirabegron, has shown enhanced efficacy in treating OAB. The SYNERGY study, a large phase 2 dose-ranging trial, demonstrated that combination therapy with this compound and mirabegron significantly improved mean voided volume, micturition frequency, and urgency compared to this compound 5 mg monotherapy. nih.gov Specifically, all combinations with this compound 5 or 10 mg significantly improved mean voided volume. nih.gov

Further evidence from the SYNERGY and BESIDE studies showed that the combination was statistically more effective than escalating the dose of this compound as a monotherapy for improving urinary urgency, incontinence, and micturition frequency. icb.nhs.uk A meta-analysis confirmed that combination therapy significantly improves OAB symptoms including mean volume voided per micturition, episodes of urgency incontinence, micturition, and urgency episodes compared to this compound monotherapy. e-century.us The component network meta-analysis also showed that combination therapies generally had better efficacy in improving urgency episodes and urge urinary incontinence than monotherapies. nih.gov

Efficacy in Specific Patient Populations

The effectiveness of this compound has also been evaluated in distinct patient populations, such as the elderly and pediatric patients with specific bladder conditions.

A pooled analysis of four 12-week, double-blind, phase III studies and a 40-week extension trial assessed the efficacy of this compound in elderly subjects (aged ≥ 65 years) with OAB. nih.gov The results demonstrated statistically significant improvements in OAB symptoms with both 5 mg and 10 mg doses of this compound compared to placebo. nih.gov Specifically, there were significant reductions in the number of incontinence episodes, urgency episodes, and micturitions per 24 hours, along with an increase in volume voided per micturition. nih.gov Another observational study in patients aged ≥70 years showed a significant decrease in all OAB symptoms after 12 weeks of treatment, including a reduction of urinary urgency and micturition by four episodes per 24 hours. karger.com

In the pediatric population with neurogenic detrusor overactivity (NDO), this compound has also been shown to be effective. nih.govaston.ac.uk Two phase 3 prospective open-label studies demonstrated that after 24 weeks of treatment, maximum cystometric capacity (MCC) significantly increased from baseline in patients aged 6 months to <5 years (37.0 ml increase) and 5 to <18 years (57.2 ml increase). nih.govaston.ac.uk Significant improvements were also observed in secondary endpoints, including bladder compliance and a reduction in overactive detrusor contractions. nih.govaston.ac.uk The FDA has approved this compound succinate (B1194679) oral suspension for pediatric patients with NDO aged 2 years and older based on two clinical trials that showed an increased amount of urine the bladder could hold. pharmacytimes.com In one study, children aged 2 to less than 5 years could hold an average of 39 mL more urine, and in the second study, those aged 5 to 17 years could hold an average of 57 mL more. pharmacytimes.com

Pediatric Populations with Detrusor Overactivity

This compound has shown promise in treating children with detrusor overactivity, a condition characterized by involuntary contractions of the bladder muscle. In a 12-week, randomized clinical trial involving children aged 5 to less than 12 years with OAB, a once-daily oral suspension of this compound was found to be superior to a placebo in increasing the mean volume voided per micturition. researchgate.net The study also noted that this compound was well-tolerated by this patient group. researchgate.net

Table 1: Efficacy of this compound in Pediatric Patients with Detrusor Overactivity

Parameter Finding Source
Primary Efficacy Endpoint Superior to placebo in increasing mean volume voided per micturition in children with OAB. researchgate.net
Overall Success Rate (Refractory Cases) 91% researchgate.net
Success Rate (Non-Neurogenic) 94% researchgate.net
Success Rate (Neurogenic) 79% researchgate.net
Change in Uninhibited Contractions Decreased from 66 ± 26 cmH2O to 20 ± 20 cmH2O. researchgate.net

Geriatric Populations with OAB

Overactive bladder is a common condition in the elderly, affecting at least 25% of individuals aged 65 and older. nih.govclevelandclinic.org Pooled analysis of data from four 12-week, double-blind, phase III studies demonstrated that this compound was efficacious in treating elderly subjects with OAB. nih.gov Compared to a placebo, this compound significantly reduced the mean number of incontinence episodes, urgency episodes, and micturitions per 24 hours, while increasing the volume voided per micturition. nih.govnih.gov

An observational study involving 774 patients with a mean age of 78 years found a significant decrease in all OAB symptoms after 12 weeks of treatment with this compound. clinicaltrials.gov This included a reduction of approximately four episodes of both urinary urgency and micturition per 24 hours. clinicaltrials.gov Furthermore, post-hoc analyses of the VESIcare Open-Label Trial (VOLT) and the VESIcare Efficacy and Research Study US (VERSUS) supported these findings, showing that older patients experienced decreases in OAB symptoms and improvements in their perception of bladder condition and symptom bother. clevelandclinic.orgclinicaltrials.gov

Table 2: this compound Efficacy in Geriatric Patients with OAB (12-Week Pooled Analysis)

Efficacy Endpoint This compound 5 mg (Mean Change) This compound 10 mg (Mean Change) Placebo (Mean Change) Source
Incontinence Episodes/24h -1.5-1.9-1.0 nih.gov
Urgency Episodes/24h -3.2-3.2-1.6 nih.gov
Micturitions/24h -2.0-2.5-1.1 nih.gov
Volume Voided/Micturition (mL) +30.2+46.2+9.1 nih.gov

Patients with Neurogenic Detrusor Overactivity

This compound has been shown to be effective in patients with neurogenic detrusor overactivity (NDO) resulting from conditions such as spinal cord injury and multiple sclerosis. e-century.usdergipark.org.tr Two phase 3, open-label studies evaluated the long-term efficacy of this compound in pediatric patients with NDO aged 6 months to less than 18 years. nih.govclinconnect.io After 24 weeks of treatment, the maximum cystometric capacity (MCC) significantly increased from baseline in both age groups (6 months to <5 years and 5 to <18 years), with mean increases of 37.0 ml and 57.2 ml, respectively. nih.govclinconnect.io These improvements were sustained at 52 weeks. nih.gov

In adult patients with NDO due to multiple sclerosis or spinal cord injury, the SONIC study, a prospective, multicenter, double-blind, phase 3b/4 trial, investigated the urodynamic effects of this compound. dergipark.org.tr A separate prospective study on multiple sclerosis patients with OAB demonstrated that this compound significantly improved frequency, the severity of urgency, and the number of pads used per 24 hours.

Table 3: Change in Maximum Cystometric Capacity (MCC) in Pediatric NDO Patients with this compound Treatment

Age Group Mean Increase in MCC at 24 Weeks Source
6 months to <5 years 37.0 mL nih.govclinconnect.io
5 to <18 years 57.2 mL nih.govclinconnect.io

Postmenopausal Women with OAB

In postmenopausal women with OAB, this compound has been demonstrated to be an effective treatment. A multicenter, randomized, open-label, controlled comparison study evaluated the efficacy of this compound alone versus this compound combined with local estrogen. The study found that this compound, both with and without local estrogen, was effective and safe for treating OAB in this population. The median decrease in the mean number of voids in 24 hours was 4.3 for the group receiving only this compound. researchgate.net The addition of local estrogen was noted to improve subjective feelings and quality of life.

A prospective observational study assessed the impact of this compound treatment on sexual function in both premenopausal and postmenopausal women with urge urinary incontinence. clinconnect.io The results indicated that this compound treatment led to a positive impact on the sexual functions of both groups. clinconnect.io

Patients with Parkinson's Disease and Urinary Symptoms

Urinary dysfunction is a common non-motor symptom in Parkinson's disease (PD) that significantly affects patients' quality of life. A double-blind, randomized, placebo-controlled pilot study was conducted to evaluate the efficacy of this compound in PD patients with OAB. While the primary outcome of a significant change in the mean number of micturitions per 24 hours was not met in the double-blind phase, there was an improvement in this measure in the this compound group compared to the placebo group. In the open-label extension phase of the study, a decrease was observed in the mean number of urinary incontinence episodes and nocturia episodes per 24 hours.

Another study highlighted that antimuscarinic medications like this compound are the first-line treatment for OAB symptoms in individuals with PD.

Table 4: Efficacy of this compound in Parkinson's Disease Patients with OAB (Open-Label Phase)

Outcome Measure Result Source
Urinary Incontinence Episodes/24h Decreased (p = 0.03)
Nocturia Episodes/24h Decreased (p = 0.01)

Impact on Quality of Life (QoL)

Treatment with this compound has been shown to significantly improve the quality of life (QoL) for patients with OAB. An analysis of QoL data from two phase-3, 12-week studies and their long-term extension, utilizing the King's Health Questionnaire (KHQ), revealed that patients receiving this compound experienced statistically significant improvements in QoL compared to those on placebo. Pooled data from these studies showed significant differences from placebo for both this compound doses in nine of the ten KHQ domains. Over a 52-week period, improvements in QoL scores for patients on this compound were between 35-48% across nine of the ten domains.

In a multicenter observational study, patients treated with this compound fumarate (B1241708) showed a significant decrease in the Overactive Bladder Symptom Score (OABSS) and the Patient Perception of Bladder Condition (PPBC) score over 12 weeks, indicating an improvement in their well-being. An exploratory subgroup analysis of the VERSUS study also found that elderly patients who switched to this compound from tolterodine experienced significant improvements in health-related quality of life (HRQoL), as well as reductions in nonprotocol-related office visits and activity impairment.

Safety and Tolerability Profiles in Research

Adverse Event Monitoring and Analysis

In clinical studies, adverse events (AEs) are meticulously recorded and analyzed to assess the safety profile of a drug. For solifenacin, research indicates that while it is generally well-tolerated, it is associated with a higher incidence of certain AEs compared to placebo. nih.gov

A meta-analysis of eight studies, encompassing 2,390 patients receiving this compound and 1,997 receiving a placebo, demonstrated a significantly higher number of AEs in the this compound group. nih.gov The most frequently reported AEs are typically anticholinergic in nature. researchgate.net

Withdrawal rates due to adverse events in clinical trials offer another measure of tolerability. In one 12-week, multicenter, randomized, double-blind, placebo-controlled trial, 29 patients (3.2%) withdrew from the study due to adverse events. nih.gov The withdrawal rate was highest in the 10 mg this compound group (3.9%), followed by the placebo group (3.3%), and then the 5 mg this compound group (2.3%). nih.gov Another study found that 2.9% of participants withdrew due to adverse events, with the highest rate of discontinuation in the placebo-treated group. nih.gov

Specific Anticholinergic Side Effects

The mechanism of action of this compound as a muscarinic receptor antagonist underlies its common side effects, which are primarily anticholinergic. researchgate.netresearchreview.co.nz These effects are a result of the blockade of muscarinic receptors in various parts of the body, not just the bladder.

Dry mouth, or xerostomia, is the most frequently reported adverse event associated with this compound treatment in clinical trials. nih.govresearchgate.netpatsnap.com The incidence of dry mouth is often dose-dependent, with higher doses of this compound leading to a greater occurrence.

In a phase 3 trial, the rates of dry mouth were 7.7% for those taking 5 mg of this compound, 23% for the 10 mg dose, and 2.3% for the placebo group. researchgate.netnih.gov Another study reported similar findings, with a 14% incidence for the 5 mg dose and 21.3% for the 10 mg dose. nih.gov Research comparing this compound to tolterodine (B1663597) found the incidence of dry mouth to be 14% and 21.3% for 5 mg and 10 mg of this compound, respectively, compared to 18.6% for tolterodine. nih.gov

The severity of dry mouth is often reported as mild to moderate. nih.govresearchgate.netnih.gov More than half of the episodes of dry mouth, constipation, and blurred vision were mild in severity in one study. nih.gov In a multicenter observational study, grade 1 and 2 dry mouth occurred in a small percentage of patients at both 4 and 12 weeks of treatment. euti.org

Incidence of Dry Mouth in this compound Clinical Trials
StudyThis compound 5 mgThis compound 10 mgTolterodinePlacebo
Cardozo et al. (2004) researchgate.netnih.gov7.7%23%-2.3%
Chapple et al. (2004b) nih.gov14%21.3%18.6%-

Constipation is another common anticholinergic side effect observed in patients treated with this compound. nih.govresearchgate.netpatsnap.com Similar to dry mouth, the incidence can be dose-related.

In a 12-week, phase 3 trial, constipation was reported in 17.1% of patients in the this compound group compared to 3.3% in the placebo group. researchgate.net Another study found that constipation was reported in a greater number of patients receiving this compound than tolterodine. nih.gov A multicenter observational study reported grade 1 and 2 constipation in a small percentage of patients at 4 and 12 weeks. euti.org

Management of constipation in clinical practice often involves dietary and lifestyle modifications. www.nhs.uk Patients are typically advised to increase their intake of fiber from sources like fresh fruits, vegetables, and cereals, and to ensure adequate fluid intake. www.nhs.uk Regular exercise is also recommended to help manage this side effect. www.nhs.uk

Incidence of Constipation in this compound Clinical Trials
StudyThis compound GroupPlacebo Group
Unnamed Phase III Trial researchgate.net17.1%3.3%
Multicenter Observational Study euti.org3.97% (at 4 weeks)-
Multicenter Observational Study euti.org5.08% (at 12 weeks)-

Blurred vision is a less common but still notable anticholinergic side effect of this compound. researchgate.netresearchgate.net This occurs due to the medication's effect on the muscles that control the eye's ability to focus. patsnap.com

In a phase 3 clinical trial, blurred vision was reported in 3.5% of patients treated with this compound, compared to 1.2% in the placebo group. researchgate.net Another study noted that the rate of blurred vision was equivocal between the this compound and placebo groups. nih.gov More than half of the episodes of blurred vision were reported as mild in severity. nih.gov A systematic review of ocular adverse effects of bladder medications found that blurred vision was the most commonly reported ocular side effect across 12 studies. tandfonline.com

Headache has been reported as an adverse event in some clinical studies of this compound. nih.govwww.nhs.uk However, its incidence is not always significantly different from that of placebo.

In one study, headache was listed as a common side effect, although specific incidence rates were not provided. www.nhs.uk Another case report mentioned headache as one of the common side effects leading to treatment discontinuation. nih.gov User-reported data suggests that headaches are mentioned by a minority of this compound users. drugs.com

Dizziness and somnolence (drowsiness) are potential central nervous system side effects of anticholinergic medications like this compound. patsnap.comnih.gov

In a study assessing the safety and tolerability of this compound add-on therapy, dizziness was reported in 3% of patients in the this compound plus tamsulosin (B1681236) group and 2% in the placebo plus tamsulosin group. nih.gov A meta-analysis of adverse effects of antimuscarinic drugs listed dizziness and sleepiness as the most common central nervous system side effects. nih.gov Some individuals may experience dizziness, particularly when changing positions quickly. patsnap.com

Urinary Tract Infections and Urinary Retention

Research indicates that while this compound is used to treat lower urinary tract symptoms, it carries a risk of urinary retention. nih.govclinconnect.ioclinicaltrials.gov The use of this compound is contraindicated in patients with urinary retention. drugs.comfda.gov Caution is advised for patients with clinically significant bladder outflow obstruction due to this risk. drugs.comfda.gov

In a study involving men with lower urinary tract symptoms (LUTS) treated with a combination of this compound and tamsulosin OCAS™, the rate of urinary retention (UR) and acute urinary retention (AUR) was low. nih.gov Over a 52-week period, 1.1% of men receiving the fixed-dose combination reported a UR event, with 0.7% experiencing AUR. nih.govplos.org Most of these events occurred within the first four months of starting treatment. nih.govplos.org In another 12-week trial, 3% of men taking this compound plus tamsulosin reported retention, with some requiring catheterization, whereas no patients in the placebo plus tamsulosin group reported retention. nih.gov

Regarding urinary tract infections (UTIs), some studies suggest they may occur as a side effect of treatment. mayoclinic.orgresearchgate.net Conversely, one study investigated the use of this compound in patients older than 60 who developed overactive bladder (OAB) symptoms following a UTI. nih.gov The study found that 58.8% of these patients experienced OAB symptoms one month after their UTI treatment concluded and that this compound was an effective and safe way to manage these subsequent symptoms. nih.gov Before initiating treatment with this compound, it is recommended to assess for and, if present, treat any existing urinary tract infection with appropriate antibacterial therapy. medsafe.govt.nz

Table 1: Incidence of Urinary Retention in Men with LUTS Treated with this compound + Tamsulosin OCAS™ (NEPTUNE/NEPTUNE II Studies)

Treatment Group Urinary Retention (UR) Events Acute Urinary Retention (AUR) Events Incidence of AUR (per 1000 man-years)
Fixed-Dose Combination (FDC) this compound + TOCAS 13/1208 (1.1%) 8/1208 (0.7%) 7
This compound 6 mg + TOCAS 6 men 3 AUR N/A
This compound 9 mg + TOCAS 7 men 5 AUR N/A

Data sourced from a subanalysis of the NEPTUNE and NEPTUNE II randomized controlled studies. nih.govplos.org

Cardiovascular Considerations (e.g., QTc Prolongation)

The cardiovascular safety of this compound has been evaluated in various studies, with a particular focus on its potential to prolong the QT interval. Research indicates a dose-dependent prolongation in the QT interval with the use of this compound. drugs.commedcentral.com One study noted that a 30 mg daily dose had a greater effect on the QT interval than a 10 mg daily dose. medcentral.com Therefore, caution is advised when prescribing this compound to patients with a known history of QT prolongation or those taking other medications known to prolong this interval. drugs.comnps.org.au

The CredibleMeds® database, which assesses the risk of drugs causing cardiac arrhythmias, has categorized this compound as having a "possible risk of Torsades de Pointes (TdP)," indicating that while it is associated with QT interval prolongation, there is limited evidence for TdP when used as recommended. nih.govbris.ac.ukcrediblemeds.org Clinical studies have reported small increases in the mean QTc interval. nih.govbris.ac.uk For instance, the MILAI study found that 2.4% of patients had QTcF intervals exceeding 450 ms (B15284909) at the end of treatment. nih.govbris.ac.uk There are published case reports of QT prolongation and TdP associated with this compound use, particularly in elderly patients with other risk factors. nih.govprimescholars.comnih.gov

Despite these concerns, large-scale post-marketing surveillance studies suggest that this compound has a generally favorable cardiovascular safety profile in routine clinical practice. nih.govresearchgate.net A 12-week study involving 4,450 patients, including many with cardiovascular co-morbidities, found no clinically relevant changes in mean heart rate or blood pressure. nih.govresearchgate.net The frequency of cardiovascular-related adverse events in studies combining this compound with mirabegron (B1684304) was also found to be low and comparable to this compound monotherapy. nih.gov An analysis of FDA data did not find a significant link between this compound use and major adverse cardiac events like stroke or cardiac ischemia. primescholars.com

Table 2: Summary of Cardiovascular Safety Findings for this compound

Finding Study Details Source(s)
QTc Prolongation Dose-dependent prolongation observed. Caution in at-risk patients. drugs.commedcentral.comnps.org.au
Torsades de Pointes (TdP) Risk Classified as "possible risk" by CredibleMeds®. Case reports exist. nih.govbris.ac.ukcrediblemeds.orgnih.gov
Post-Marketing Surveillance No clinically relevant alterations in mean heart rate or blood pressure in a large study. nih.govresearchgate.net
Adverse Event Frequency Low and comparable rates of hypertension, tachycardia, and QT prolongation in combination therapy studies. nih.gov

Hepatotoxicity Research

Research into the potential for liver damage (hepatotoxicity) from this compound indicates that such events are rare. nih.gov Like most anticholinergic agents, this compound has not been associated with elevations in liver enzymes during therapy or with instances of clinically apparent liver injury accompanied by jaundice. nih.gov

In multiple clinical trials, the rate of ALT elevations in subjects treated with this compound was less than 1%, a rate similar to that observed in patients receiving a placebo. nih.gov Despite its widespread use for nearly two decades, there has only been a single published case report suggesting possible liver injury from the use of darifenacin (B195073), a related compound. nih.gov One report described an elderly woman with end-stage liver disease who experienced temporary elevations in serum aminotransferases and alkaline phosphatase two weeks after starting this compound, but without jaundice. nih.gov Based on the available evidence, liver injury from this compound is considered a very rare possibility. nih.govnih.gov The mechanism for such potential injury is unknown, but it may be related to its metabolism by CYP3A4 and CYP2D6 enzymes in the liver. nih.gov

Neurocognitive Effects, especially in Elderly

The potential for neurocognitive side effects, particularly in the elderly population, is a key area of research for all anticholinergic medications, including this compound. bjournal.org Short-term clinical studies, lasting up to four months, have generally shown that this compound is safe regarding cognitive function. nih.govscielo.br

One randomized, double-blind study (the SCOPE study) found no evidence that a single 10mg dose of this compound impaired cognitive function or alertness in healthy elderly subjects when compared to a placebo. ics.org Another study involving elderly individuals (≥75 years) with mild cognitive impairment concluded that this compound had no detectable effect on cognition, whereas the older anticholinergic drug oxybutynin (B1027) was associated with a significant decrease in attention. nih.gov

However, the long-term cognitive safety of this compound is less clear. bjournal.orgnih.gov Population-based studies that have examined the use of anticholinergic drugs as a class have suggested a link between prolonged use (more than one year) and an increased risk of dementia. nih.govscielo.br These studies included patients taking this compound, but there is a lack of long-term, randomized controlled trials specifically evaluating the risk of dementia with extended this compound use. bjournal.orgnih.gov Due to this absence of long-term safety data, some researchers advise caution with the prolonged use of this compound in elderly patients. bjournal.orgnih.gov

Table 3: Overview of this compound Neurocognitive Studies

Study Type Population Duration Key Finding Source(s)
Randomized, Crossover (SCOPE) Healthy Elderly (>65 years) Single Dose No evidence of impaired cognition or alertness compared to placebo. ics.org
Randomized, Crossover Elderly with Mild Cognitive Impairment (≥75 years) 21 Days No detectable effect on cognition. nih.gov
Population-Based Studies General Population (often elderly) Long-Term (>1 year) Increased risk of dementia associated with the general class of anticholinergic drugs (including this compound). nih.govscielo.br
Review Articles N/A N/A Short-term use appears safe for cognition, but long-term safety is not established. bjournal.orgnih.gov

Safety in Special Populations

Hepatic Impairment

The safety and pharmacokinetics of this compound are also altered in patients with liver impairment. drugs.com For patients with mild hepatic impairment, no dose adjustment is typically required. medsafe.govt.nznih.gov

In patients with moderate hepatic impairment (Child-Pugh B), the half-life of this compound is doubled, and the AUC increases by approximately 60%, although the Cmax is not significantly affected. medsafe.govt.nznps.org.aunih.gov Due to this increased exposure, it is recommended that patients with moderate hepatic impairment be treated with caution, and doses should not exceed 5 mg once daily. medsafe.govt.nzmedcentral.comnps.org.aunih.gov

The use of this compound is not recommended for patients with severe hepatic impairment (Child-Pugh C), as its pharmacokinetics have not been studied in this population. drugs.commedsafe.govt.nzmedcentral.comnps.org.au

Table 5: Pharmacokinetic Changes of this compound in Moderate Hepatic Impairment (Child-Pugh B)

Pharmacokinetic Parameter Change Compared to Healthy Subjects Source(s)
Cmax (Maximum Concentration) Not significantly affected medsafe.govt.nznps.org.aunih.gov
AUC (Total Exposure) Increased by 60% medsafe.govt.nznps.org.aunih.gov
t½ (Elimination Half-life) Doubled medsafe.govt.nznps.org.aunih.gov

Pediatric Patients

The safety and tolerability of this compound in pediatric patients have been evaluated in various research settings, including for the treatment of overactive bladder (OAB) and neurogenic detrusor overactivity (NDO).

Long-term studies have demonstrated that this compound is generally well-tolerated in pediatric patients. nih.govaston.ac.uk In two open-label, phase 3 studies involving patients aged 6 months to less than 18 years with NDO, treatment-emergent adverse events (TEAEs) were predominantly mild to moderate. nih.govaston.ac.uk Notably, there were no new drug-related TEAEs identified in comparison to studies conducted in adult populations. nih.govaston.ac.uk The incidences of typical antimuscarinic side effects such as constipation and dry mouth were low. nih.govaston.ac.ukaston.ac.uk

Further research into the long-term safety of a once-daily this compound oral suspension for up to 52 weeks in children (5 to <12 years) and adolescents (12 to <18 years) with OAB provided specific data on adverse events. nih.gov Drug-related treatment-emergent adverse events were reported in 34.7% of children and 37.9% of adolescents. nih.govresearchgate.net In children, the most common events were constipation, prolonged QT interval on an electrocardiogram, and dry mouth. nih.gov For adolescents, the most frequent were prolonged QT interval and nausea. nih.gov Discontinuation of the treatment due to adverse events occurred in 10.2% of children and 13.8% of adolescents. nih.govresearchgate.net Importantly, no instances of urinary retention or significant changes in post-void residual volume, laboratory values, or vital signs were observed. nih.gov Central nervous system-related side effects were limited to two reported cases of dizziness. nih.gov

In a long-term extension of a prospective open-label study involving 244 pediatric patients with refractory detrusor overactivity, 175 patients reported no side effects. nih.gov Mild side effects were noted by 46 patients and moderate by 9, while 14 patients withdrew from the study because of their side effects. nih.gov

The U.S. Food and Drug Administration (FDA) reviewed serious adverse event reports for this compound succinate (B1194679) in pediatric patients under 18 years of age between May 2020 and July 2023. fda.gov This review did not identify any new safety signals or an increased frequency or severity of known adverse events. fda.gov

Drug-Related Treatment-Emergent Adverse Events in Pediatric Patients with Overactive Bladder

Adverse EventChildren (5 to <12 years)Adolescents (12 to <18 years)
Incidence of Drug-Related TEAEs 34.7% nih.gov37.9% nih.gov
Constipation11.9% nih.gov-
Electrocardiogram QT Prolonged8.5% nih.gov13.8% nih.gov
Dry Mouth4.2% nih.gov-
Nausea-6.9% nih.gov
Discontinuation due to Adverse Events 10.2% nih.gov13.8% nih.gov

Drug Drug Interactions Research

Interactions with CYP3A4 Inhibitors (e.g., Ketoconazole)

Solifenacin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme. Consequently, co-administration with strong inhibitors of CYP3A4 can significantly increase systemic exposure to this compound.

Ketoconazole (B1673606), a potent CYP3A4 inhibitor, serves as a key example in understanding this interaction. Clinical studies have demonstrated that the concurrent use of ketoconazole leads to a substantial increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound. Research has shown that ketoconazole can increase the Cmax of this compound by approximately 1.5-fold and the AUC by about 2.7-fold.

One study involving healthy volunteers investigated the effects of 200 mg of ketoconazole once daily on the pharmacokinetics of a single 10 mg dose of this compound. The results indicated a 1.43-fold increase in the Cmax and an approximately 2-fold increase in the AUC of this compound. The mean elimination half-life of this compound was also extended from 49.3 to 77.5 hours. A similar study using a 400 mg dose of ketoconazole found a 1.5-fold increase in Cmax and a 2.7-fold increase in AUC.

Due to this significant interaction, it is recommended that the daily dose of this compound not exceed 5 mg when co-administered with strong CYP3A4 inhibitors such as ketoconazole. Other strong CYP3A4 inhibitors that would be expected to have a similar effect include, but are not limited to, itraconazole, clarithromycin, ritonavir, and nelfinavir. bris.ac.ukresearchgate.net

Parameter Fold Increase with Ketoconazole (200 mg) Fold Increase with Ketoconazole (400 mg)
Cmax ~1.43~1.5
AUC ~2.0~2.7
t1/2 (hours) Extended from 49.3 to 77.5Not specified

Interactions with CYP3A4 Inducers

Conversely, drugs that induce the activity of CYP3A4 can be expected to decrease the plasma concentrations of this compound, potentially reducing its therapeutic efficacy. While specific clinical studies on the interaction of this compound with strong CYP3A4 inducers like rifampicin (B610482) are not extensively detailed in the provided search results, the mechanism of action is well-established. nih.gov

Inducers of CYP3A4, such as rifampicin, phenytoin, and carbamazepine, accelerate the metabolism of CYP3A4 substrates. nih.gov This would likely lead to a reduction in the systemic exposure of this compound. The clinical significance of this interaction would depend on the extent of the reduction in this compound levels and the individual patient's response. A study on the effects of P-glycoprotein inducers, which often overlap with CYP3A4 inducers, showed that rifampin can reduce the exposure of P-gp substrates by 20% to 67%. researchgate.netdiva-portal.org Given that this compound is a CYP3A4 substrate, a similar magnitude of interaction with strong inducers is plausible.

Interactions with P-glycoprotein (MDR1) Substrates and Inhibitors

In vitro studies have shown that this compound has a weak inhibitory potential for P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.gov P-gp is an efflux transporter that plays a role in the absorption and distribution of many drugs.

However, the clinical relevance of this weak in vitro inhibition is considered to be low. nih.gov It is unlikely that this compound would cause clinically significant drug-drug interactions with substrates of P-gp. nih.gov The concentration of this compound required to inhibit P-gp in vivo is not likely to be reached at therapeutic doses. Therefore, the risk of this compound altering the pharmacokinetics of P-gp substrates is minimal. While some studies suggest that P-gp inducers could potentially reduce the bioavailability of its substrates, the clinical impact on this compound, which is primarily metabolized by CYP3A4, is likely to be less significant than the effects of CYP3A4 inducers. researchgate.netdiva-portal.orgclevelandclinic.org

Pharmacodynamic Interactions

The concurrent use of this compound with other medications that possess anticholinergic properties can lead to an increased incidence and severity of anticholinergic side effects. These effects can include dry mouth, constipation, blurred vision, urinary retention, and cognitive impairment. researchgate.netnih.govmayoclinic.org

Combining this compound with other antimuscarinic drugs, such as oxybutynin (B1027) or tolterodine (B1663597), is generally not recommended as it offers no additional therapeutic benefit and increases the risk of adverse effects. researchgate.netnih.gov Studies have shown that switching from one anticholinergic to another, such as from tolterodine to this compound, may improve patient-reported outcomes in some cases. nih.gov However, cycling through multiple anticholinergics may not provide additional therapeutic benefit for all patients. nih.gov

The therapeutic effect of this compound, which is an antagonist of muscarinic receptors, can be reduced by the co-administration of cholinergic receptor agonists. Cholinergic agents, such as carbachol, stimulate muscarinic receptors to induce bladder contractions. researchgate.netnih.govquizlet.com

In vitro studies on isolated rat bladder strips have demonstrated that this compound competitively antagonizes the contractions induced by the cholinergic agonist carbachol. researchgate.netnih.govquizlet.com This antagonistic action is the basis of this compound's therapeutic effect in overactive bladder. Therefore, the concurrent use of cholinergic agonists would directly counteract the mechanism of action of this compound, potentially leading to a loss of efficacy.

There is evidence to suggest that this compound may be associated with a dose-dependent prolongation of the QT interval on an electrocardiogram (ECG). nih.govquizlet.comcardiacbc.ca This effect can increase the risk of a serious and potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP). bris.ac.uknih.govnih.govresearchgate.net

The risk of QT prolongation is heightened when this compound is co-administered with other drugs known to have this effect. nih.govquizlet.comcardiacbc.ca Numerous medications across various therapeutic classes can prolong the QT interval, and their concurrent use with this compound requires careful consideration and monitoring.

Case reports have described instances of TdP in elderly patients taking this compound, particularly in those with other risk factors. bris.ac.uknih.govnih.govresearchgate.net Studies have shown small increases in the mean corrected QT (QTc) interval with this compound use. bris.ac.uknih.govnih.govresearchgate.net Therefore, caution is advised when prescribing this compound to patients with a known history of QT prolongation or those taking other QT-prolonging medications.

Drug Class Examples of QT Prolonging Drugs
AntiarrhythmicsAmiodarone, Sotalol, Quinidine
AntipsychoticsHaloperidol, Ziprasidone
AntidepressantsCitalopram, Escitalopram
AntibioticsMacrolides (e.g., Erythromycin), Fluoroquinolones (e.g., Moxifloxacin)
AntifungalsKetoconazole, Fluconazole

Drugs Affecting Gastrointestinal Motility (e.g., Metoclopramide)

This compound, as an antimuscarinic agent, has the potential to counteract the effects of medications designed to enhance gastrointestinal motility. drugs.com The therapeutic efficacy of prokinetic agents, such as metoclopramide (B1676508), may be diminished when co-administered with this compound. drugbank.commedindia.net This is due to their opposing mechanisms of action; while metoclopramide promotes gastrointestinal motility, this compound's anticholinergic properties can lead to decreased gastrointestinal motility. drugs.comdrugs.com Caution is therefore advised when using this compound in patients with decreased gastrointestinal motility. drugs.com

Digoxin (B3395198) and Warfarin (B611796)

Research has been conducted to determine the potential for pharmacokinetic and pharmacodynamic interactions between this compound and both digoxin and warfarin. nih.govnih.gov

Digoxin

In a study involving healthy subjects, the co-administration of multiple doses of this compound did not have a clinically significant impact on the steady-state pharmacokinetics of digoxin. nih.govnih.gov While a minor increase in the maximum plasma concentration (Cmax) of digoxin was noted during treatment with this compound, the 90% confidence interval for both the area under the concentration-time curve at steady state (AUCss,τ) and Cmax remained within the pre-defined bioequivalence range of 0.80–1.25. nih.govnih.gov The point estimate for the ratio of digoxin's AUCss,τ with this compound to its value without this compound was 1.03 (90% CI 0.98, 1.07), suggesting that this compound did not alter the extent of digoxin absorption at steady state. nih.gov Furthermore, the systemic clearance and renal elimination of digoxin were not significantly affected by the concurrent administration of this compound. nih.gov

Table 1: Pharmacokinetic Parameters of Digoxin with and without this compound

ParameterDigoxin without this compound (Day 8)Digoxin with this compound (Day 18)Ratio (With/Without) (90% CI)
AUCss,τ (ng·h/mL) 8.438.741.03 (0.98, 1.07)

Warfarin

The pharmacokinetic and pharmacodynamic properties of a single dose of warfarin were found to be unaffected by the co-administration of this compound. nih.govnih.gov A two-period crossover study in healthy male subjects demonstrated that the area under the prothrombin time-time curve from 0 to 168 hours (AUCPT; 0–168 h) after a single dose of warfarin was unchanged in the presence of this compound, with a point estimate of 1.005 (90% CI 0.98, 1.02). nih.govnih.gov Additionally, the area under the plasma concentration-time curve from time zero to infinity (AUC0–∞) for both the R- and S-enantiomers of warfarin remained unaltered. nih.govnih.govfda.gov Secondary pharmacokinetic parameters such as Cmax and the time to reach maximum concentration (tmax) were also not affected by the co-administration of this compound. nih.gov

Table 2: Pharmacodynamic and Pharmacokinetic Parameters of Warfarin with and without this compound

ParameterWarfarin with PlaceboWarfarin with this compoundRatio (With/Without) (90% CI)
AUCPT; 0–168 h 1.005 (0.98, 1.02)

Chemical Synthesis and Impurity Analysis in Research

Enantioselective Synthesis Pathways

The therapeutic efficacy of solifenacin is specific to its (1S, 3'R) stereoisomer. Therefore, enantioselective synthesis is critical. Several strategies have been developed to achieve the desired optical purity.

One primary pathway involves the direct coupling of two chiral intermediates: (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. nih.gov The condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an alkyl chloroformate yields a carbamate (B1207046) intermediate. nih.gov This intermediate is then reacted with optically pure (R)-3-quinuclidinol to produce enantiopure this compound. nih.gov This approach avoids the formation of a diastereomeric mixture, simplifying purification. nih.gov An improved method for preparing (R)-quinuclidinol utilizes a Noyori-type asymmetric reduction of quinuclidone, employing a BINAP-ligated RuCl2 and a chiral diamine to yield the desired (R)-isomer in high enantioselectivity. nih.gov

An alternative strategy starts with racemic or a diastereomeric mixture of precursors. nih.gov For instance, the carbamate intermediate can be reacted with racemic 3-quinuclidinol, which generates a diastereomeric mixture of this compound. nih.gov This mixture is then subjected to optical resolution through treatment with succinic acid in a specific solvent blend, which selectively crystallizes the desired (1S, 3'R)-solifenacin succinate (B1194679), leaving the other isomers in the solution. nih.govgoogle.com This method leverages the different physical properties of the diastereomeric salts to achieve separation. google.com

Synthesis of Intermediates

The synthesis of this compound relies on the availability of key chiral intermediates, primarily (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol.

(R)-3-quinuclidinol: This chiral alcohol is the other critical component. An established route to (R)-quinuclidinol begins with the alkylation of ethyl isonicotinate (B8489971) with ethyl bromoacetate, followed by a full reduction of the pyridine (B92270) ring to yield a piperidine (B6355638) derivative. nih.gov A subsequent Dieckmann cyclisation and Krapcho decarboxylation furnish quinuclidone. nih.gov The enantioselective reduction of this ketone, for example through Noyori-type asymmetric hydrogenation, produces the required (R)-quinuclidinol with high optical purity. nih.gov

Other intermediates, such as haloalkyl-IQL-carbamates (e.g., chloroethyl-IQL-carbamate), have also been developed for use in this compound synthesis. google.com

Analysis and Control of Impurities

The control of impurities in this compound is essential for regulatory compliance and patient safety. researchgate.net Impurities can originate from the synthesis process itself (process-related impurities) or from the degradation of the this compound molecule (degradation products). mdpi.comresearchgate.net

This compound is susceptible to oxidation, leading to the formation of specific degradation products.

This compound N-oxide (Impurity I): This is one of the most commonly observed and identified degradation impurities. mdpi.comresearchgate.net It forms when the nitrogen atom in the quinuclidine (B89598) ring is oxidized. tsijournals.comcaymanchem.com this compound N-oxide is also an inactive metabolite of this compound and can be formed when the drug is stored under oxidative conditions. caymanchem.com Its synthesis for use as a reference standard can be achieved by treating this compound succinate with hydrogen peroxide in the presence of sodium tungstate (B81510) and methanesulfonic acid. hakon-art.com

Impurity K: This impurity results from the oxidation of this compound at the benzylic position of the tetrahydroisoquinoline ring system. nih.govresearchgate.net Its presence has been detected in this compound succinate tablets. nih.gov To facilitate its accurate identification and quantification, a one-step synthesis of Impurity K from this compound has been developed using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidizing agent in a water/acetonitrile solvent system. nih.govresearchgate.netnih.gov

These impurities are by-products formed during the chemical synthesis of this compound. They can include starting materials, intermediates, and isomers. The European Pharmacopoeia (EP) lists several such impurities.

Stereoisomeric Impurities: During process development, three stereoisomeric impurities with respect to this compound succinate were identified. tsijournals.com These include the (3S, 1S), (3R, 1R), and (3S, 1R) isomers. tsijournals.com

Other Process Impurities: The literature describes a range of impurities often designated with letters (e.g., Impurities A-H) that are known to form during various synthetic routes. mdpi.comresearchgate.net Examples include this compound EP Impurity C and this compound EP Impurity E. allmpus.com

Analytical Methods for Impurity Determination (e.g., HPLC-MS)

To ensure the quality of this compound, robust analytical methods are required to detect and quantify potential impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is a primary technique for this purpose. nih.govnih.gov

A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound and its related substances. pharmacophorejournal.com These methods are designed to separate the active ingredient from all potential impurities and degradation products. hakon-art.com For example, a specific HPLC-MS method was developed for the detection of Impurity K. nih.govresearchgate.netnih.gov The HPLC analysis of the crude reaction mixture for the synthesis of Impurity K revealed the presence of this compound N-oxide (Impurity I) and other minor byproducts, demonstrating the method's resolving power. nih.gov

Below is a table summarizing typical parameters for an HPLC method used in this compound impurity analysis.

ParameterCondition
Column XBridge C18 (Waters) or Waters Xterra RP-8 researchgate.netpharmacophorejournal.com
Mobile Phase Gradient or isocratic elution using mixtures of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol, acetonitrile) nih.govimpactfactor.org
Flow Rate Typically 0.7 to 1.2 mL/min pharmacophorejournal.comimpactfactor.org
Detection UV detector, often at 221 nm or 231 nm researchgate.netimpactfactor.org
Column Temperature Ambient or controlled (e.g., 40°C) hakon-art.com

This table is interactive. You can sort and filter the data.

Patient Adherence and Compliance Research

Factors Influencing Compliance with Solifenacin Therapynih.gov

A complex interplay of medical, social, and economic factors significantly influences a patient's adherence to this compound treatment. nih.govbohrium.com

The clinical aspects of this compound treatment, including its effectiveness, the presence of side effects, and the severity of the patient's symptoms, are primary determinants of compliance.

Symptom Severity: The severity of OAB symptoms plays a significant role in treatment adherence. Patients with more severe symptoms are often more motivated to continue with their medication. A study found that a high level of compliance was significantly more prevalent among individuals suffering from severe urge urinary incontinence (UUI). nih.gov In this group, 55.3% of patients demonstrated high compliance, compared to 37.7% with medium compliance and only 7% with poor compliance. nih.gov The persistence of bothersome symptoms like nocturia and urinary incontinence during therapy is a strong predictor of both treatment discontinuation and irregular use. ics.org

Treatment Efficacy and Patient Satisfaction: The perceived effectiveness of this compound is a powerful motivator for adherence. Research has shown a direct correlation between treatment efficacy, patient satisfaction, and compliance levels. In one study, 80.3% of patients with the highest level of compliance reported subjective satisfaction with their treatment. nih.gov Patients with high compliance (≥80%) demonstrated reliably higher treatment efficacy and satisfaction levels. nih.govbohrium.com Conversely, a perceived lack of efficacy is a common reason for discontinuing therapy, accounting for 29.5% of discontinuations in one study and 22.4% in another. ics.orgnih.gov Long-term treatment with this compound has been associated with high patient satisfaction, with 85% of patients satisfied with tolerability and 74% with efficacy over a 12-month period. nih.gov

Experience with Other Antimuscarinic Treatments: A patient's prior experience with other antimuscarinic drugs can influence their compliance with this compound. A lack of satisfaction with previous antimuscarinic treatments was associated with a higher level of compliance with this compound, suggesting that patients may be more appreciative of an effective treatment if they have had negative experiences with other medications in the past. nih.govbohrium.com

Table 1: Reasons for Discontinuation of this compound Therapy

Reason for Discontinuation Percentage of Patients (Study 1) nih.gov Percentage of Patients (Study 2) ics.org
Subjective Resolution of Symptoms 37.1% -
Perceived Ineffective Treatment 29.5% 22.4%
Intolerable Side Effects 21.0% 4.4%
High Cost of Treatment 8.6% -
Problems Filing Prescriptions - 35.9%
Switch to Other Medications 6.7% -

Socioeconomic and demographic factors also exert a significant influence on a patient's ability and willingness to adhere to this compound therapy.

Age: Studies have shown a correlation between age and compliance, with older patients often demonstrating better adherence. One study found that the average age of patients with a high compliance level was significantly higher than those with low or medium compliance. nih.gov A subgroup analysis in another study revealed that patients over 60 years old were more likely to persist with treatment.

Income and Cost of Treatment: Financial factors, including a patient's income and the cost of the medication, are key determinants of compliance. Patients with a high level of compliance have been found to have significantly higher annual and monthly incomes. nih.gov The percentage of salary spent on purchasing this compound was substantially lower in the high-compliance group. nih.govbohrium.com The high cost of treatment was cited as the reason for discontinuation by 8.6% of patients in one study and was a reason for irregular use for 25.4% of patients in another. ics.orgnih.gov

Occupation: A patient's profession can also be associated with their level of treatment compliance. One study found that the percentage of individuals working in the fields of medicine and education was substantially higher in the group with high compliance. nih.gov Conversely, employment in the transportation industry was associated with a weaker, though still significant, level of compliance. nih.govbohrium.com

Table 2: Correlation of Social and Economic Factors with this compound Compliance Level

Factor High Compliance (≥80%) Medium Compliance (≥50% to <80%) Low Compliance (<50%)
Average Age Significantly Higher nih.gov - Lower nih.gov
Annual Income Significantly Higher nih.govbohrium.com Lower nih.gov Lower nih.gov
Monthly Income Significantly Higher nih.gov Lower nih.gov Lower nih.gov
Percentage of Salary for this compound Purchase Substantially Lower nih.govbohrium.com Higher nih.gov Higher nih.gov
Occupation in Medicine/Education Substantially Higher Percentage nih.gov - -

Future Research Directions for Solifenacin

Novel Formulations (e.g., Transdermal Preparations)

To improve patient adherence and potentially reduce systemic side effects, research into novel formulations of solifenacin is a promising frontier. Transdermal delivery systems, such as creams and tapes, offer an alternative to oral administration, providing slow, continuous absorption of the drug over an extended period. nih.gov

Research has focused on developing both cream and tape formulations. An in vitro study evaluated the skin permeability of various formulations, finding that a 5% cream and a 15% tape formulation demonstrated high skin permeability. Interestingly, the addition of an adsorption enhancer, N-methyl-2-pyrrolidone, did not significantly augment this permeability. nih.gov

Subsequent in vivo experiments in rats have corroborated these findings, showing that both cream and tape formulations lead to a slower absorption of this compound into the plasma and an increased half-life compared to oral administration. nih.gov Plasma concentrations of this compound peaked 24 hours after the transdermal application and remained detectable for up to 72 hours. nih.gov These transdermal formulations achieved a higher area under the plasma concentration-time curve (AUC) compared to oral delivery, indicating significant in vivo absorption and bioavailability. nih.govnih.gov

Further research is warranted to optimize these transdermal formulations for human use, focusing on long-term safety, skin sensitization, and consistent drug delivery across different skin types and conditions.

Table 1: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation TypePeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Half-life (t1/2)Area Under the Curve (AUC0-72h)
Oral (30 mg/kg) Higher than transdermalShorter than transdermalShorter than transdermalLower than transdermal
Transdermal Cream (5%) Lower than oralApprox. 24 hoursIncreased vs. oralHigher than oral
Transdermal Tape (15%) Lower than oralApprox. 24 hoursIncreased vs. oralHigher than oral

This table is based on data from in vivo experiments in rats and illustrates the comparative pharmacokinetic profiles. nih.gov

Advanced Pharmacogenomic Studies

The individual variability in response to this compound presents a compelling case for pharmacogenomic investigation. This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, by CYP2D6. nih.govdrugbank.comnih.govnih.gov Genetic polymorphisms in these enzymes, particularly CYP2D6, are known to cause significant interindividual differences in drug metabolism, which can affect a drug's efficacy and safety profile. nih.govnih.gov

The CYP2D6 gene is highly polymorphic, with over 100 identified allelic variants that can result in different metabolic phenotypes: poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.govmdpi.com While the clinical impact of CYP2D6 polymorphisms has been established for many drugs, including antidepressants and beta-blockers, specific research into how these genetic variations predict this compound's effectiveness or the likelihood of adverse events is lacking. nih.govnih.gov

Future pharmacogenomic studies should aim to:

Identify specific CYP2D6 (and CYP3A4) alleles that correlate with altered this compound clearance.

Determine if patients with poor or ultrarapid metabolizer phenotypes experience higher rates of adverse effects or treatment failure, respectively.

Develop genetic biomarkers to guide personalized dosing strategies, potentially improving treatment outcomes and minimizing side effects. mdpi.com

Such studies could pave the way for genotype-guided prescribing, moving beyond the current "one-size-fits-all" approach.

Metabolomics Approaches to Elucidate Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a powerful lens through which to understand the systemic effects of this compound. This approach can create a "metabolic fingerprint" that reveals variations in drug response and toxicity. urotoday.com

A pioneering study using a pharmacometabolomics approach in rats identified significant metabolic alterations following the administration of this compound succinate (B1194679). researchgate.net Using liquid chromatography-mass spectrometry (LC-Q-TOF/MS (B15284909)/MS), researchers found that 53 metabolites and 38 metabolic pathways were significantly altered in the plasma of rats treated with this compound compared to a control group. researchgate.netnih.gov

Key findings from this research include:

Amino Acid Metabolism: Significant changes were observed in the plasma levels of L-glutamate, L-histidine, beta-alanine, and L-phenylalanine. nih.gov The increase in L-glutamate may be linked to some of the drug's side effects, while the decrease in L-phenylalanine, which inhibits intestinal smooth muscle contraction, could explain the side effect of constipation. urotoday.comnih.gov

Lipid Metabolism: The synthesis of arachidonic acid was impaired, as indicated by decreased levels of arachidonic acid, phosphatidylcholine, and thromboxane (B8750289) A2 metabolites. urotoday.comnih.gov

Vitamin Synthesis: A decrease in L-methionine and L-cysteine plasma levels suggests a potential reduction in vitamin B12 synthesis, which has been linked to constipation. urotoday.com

These findings provide a deeper understanding of the biological alterations induced by this compound, offering molecular-level explanations for both its therapeutic efficacy and its adverse event profile. researchgate.netnih.gov Future research in humans using metabolomics could further refine our understanding and help predict patient-specific responses.

Table 2: Selected Metabolites Significantly Altered by this compound Administration in Rats

MetaboliteChange in Plasma LevelAssociated Metabolic PathwayPotential Implication
L-Glutamate IncreasedAlanine, Aspartate, and Glutamate MetabolismSide Effects nih.gov
L-Phenylalanine DecreasedPhenylalanine MetabolismConstipation urotoday.comnih.gov
Arachidonic Acid DecreasedArachidonic Acid MetabolismImpaired Synthesis urotoday.comnih.gov
L-Cysteine DecreasedCysteine and Methionine MetabolismReduced Vitamin B12 Synthesis urotoday.comnih.gov
L-Histidine Changed SignificantlyHistidine MetabolismAltered Metabolism nih.govnih.gov
Beta-Alanine Changed SignificantlyBeta-Alanine MetabolismAltered Metabolism nih.govnih.gov
Thromboxane A2 DecreasedArachidonic Acid MetabolismImpaired Synthesis urotoday.comnih.gov

This table is based on data from a metabolomics study in rats. urotoday.comnih.govnih.gov

Strategies to Optimize Efficacy and Minimize Adverse Events

While this compound is effective for many patients, optimizing its therapeutic window—maximizing efficacy while minimizing adverse effects—remains a key goal of clinical research. racgp.org.aumedscape.com Strategies being investigated include flexible dosing and combination therapy.

Clinical trials have shown that flexible dosing, where the dose can be adjusted (e.g., from 5 mg to 10 mg) based on individual patient response and tolerability, can be more effective than a fixed-dose regimen. medscape.comwikipedia.org This approach allows for a personalized treatment plan that may improve symptom control and patient satisfaction. medscape.com

Comparisons with other antimuscarinic agents have also provided insights. For instance, this compound has demonstrated at least equal efficacy to extended-release tolterodine (B1663597) and, in some cases, superior efficacy in reducing incontinence episodes. nih.govnih.gov Combination therapy, such as using this compound with the β3-adrenoceptor agonist mirabegron (B1684304), has been shown to be more effective for some urinary symptoms than monotherapy with either drug alone, although it may come with a higher incidence of side effects. nih.govnih.gov

Future research should continue to explore:

Standardized follow-up protocols to better understand long-term use. racgp.org.au

The efficacy and safety of this compound in specific populations, such as the elderly and pediatric patients, who may be more susceptible to adverse events. racgp.org.au

Predictive factors for treatment success, such as baseline symptom severity, to better select candidates for therapy. nih.govics.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。